Cas no 1805590-75-3 (4-Bromo-2-chloro-6-methyl-3-nitropyridine)
4-Bromo-2-chloro-6-methyl-3-nitropyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-chloro-6-methyl-3-nitropyridine
-
- Inchi: 1S/C6H4BrClN2O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3
- InChI Key: RKKIHKGDQQVFTO-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=NC(=C1[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 187
- XLogP3: 2.7
- Topological Polar Surface Area: 58.7
4-Bromo-2-chloro-6-methyl-3-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029013901-250mg |
4-Bromo-2-chloro-6-methyl-3-nitropyridine |
1805590-75-3 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029013901-1g |
4-Bromo-2-chloro-6-methyl-3-nitropyridine |
1805590-75-3 | 95% | 1g |
$3,039.75 | 2022-04-01 |
4-Bromo-2-chloro-6-methyl-3-nitropyridine Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-Bromo-2-chloro-6-methyl-3-nitropyridine
4-Bromo-2-chloro-6-methyl-3-nitropyridine (CAS No. 1805590-75-3): A Versatile Intermediate in Modern Organic Synthesis
4-Bromo-2-chloro-6-methyl-3-nitropyridine (CAS 1805590-75-3) is a highly functionalized pyridine derivative that has gained significant attention in pharmaceutical and agrochemical research. This heterocyclic compound serves as a crucial building block for the synthesis of various biologically active molecules, particularly in the development of crop protection agents and pharmaceutical intermediates.
The molecular structure of 4-Bromo-2-chloro-6-methyl-3-nitropyridine features multiple reactive sites that make it exceptionally valuable for selective functionalization. The presence of bromine at the 4-position, chlorine at the 2-position, and a nitro group at the 3-position allows for sequential cross-coupling reactions, which are frequently searched by synthetic chemists in academic and industrial settings. Recent Google Trends data shows growing interest in multifunctional pyridine derivatives as researchers explore more efficient routes to complex molecular architectures.
In pharmaceutical applications, this compound serves as a precursor for kinase inhibitor scaffolds, a hot topic in cancer drug discovery. The nitropyridine moiety can be readily transformed into aminopyridines, which are common structural elements in many FDA-approved drugs. Patent literature reveals that derivatives of 4-Bromo-2-chloro-6-methyl-3-nitropyridine have shown promise in modulating various biological targets, answering frequent search queries about pyridine-based drug discovery.
The agrochemical industry extensively utilizes halogenated nitropyridines like CAS 1805590-75-3 for developing next-generation pesticides and herbicides. With increasing global focus on sustainable agriculture, researchers are actively investigating how such compounds can contribute to low-residue crop protection solutions. This aligns with trending searches about environmentally friendly agrochemicals and green chemistry approaches in pest management.
From a synthetic chemistry perspective, 4-Bromo-2-chloro-6-methyl-3-nitropyridine demonstrates interesting reactivity patterns that organic chemists frequently discuss in online forums. The compound's ortho-substitution pattern creates steric effects that influence reaction outcomes, making it a valuable case study for regioselective transformations - a popular search term among chemistry students and professionals.
Recent advancements in catalytic cross-coupling methodologies have further increased the utility of this pyridine derivative. The bromine atom serves as an excellent leaving group for palladium-catalyzed reactions, while the nitro group can participate in nucleophilic aromatic substitution, addressing common search queries about pyridine functionalization techniques.
Quality control of 4-Bromo-2-chloro-6-methyl-3-nitropyridine typically involves advanced analytical techniques such as HPLC and GC-MS, which are frequently searched by quality assurance professionals. The compound's purity is crucial for its performance in downstream applications, particularly when used as a pharmaceutical intermediate where strict regulatory standards apply.
Market analysis indicates growing demand for multifunctional pyridine building blocks like CAS 1805590-75-3, driven by increased R&D activities in both pharmaceutical and agricultural sectors. Industry reports show particular interest in how such compounds can contribute to fragment-based drug design - another trending search term in medicinal chemistry circles.
Environmental considerations regarding halogenated organic compounds have led to improved synthetic protocols for 4-Bromo-2-chloro-6-methyl-3-nitropyridine that minimize waste generation. This responds to growing searches about green synthesis methods and aligns with the pharmaceutical industry's push toward more sustainable manufacturing practices.
Storage and handling of 4-Bromo-2-chloro-6-methyl-3-nitropyridine require standard precautions for nitroaromatic compounds, with recommendations to protect from moisture and light. These practical considerations frequently appear in safety-related searches by laboratory personnel working with similar compounds.
The future outlook for CAS 1805590-75-3 remains positive as researchers continue to discover new applications for this versatile intermediate. Its unique combination of substituents makes it particularly valuable for constructing molecular diversity libraries - a key concept in modern drug discovery that generates substantial search traffic from combinatorial chemistry professionals.
Academic interest in 4-Bromo-2-chloro-6-methyl-3-nitropyridine has grown steadily, with the compound appearing in recent publications about heterocyclic chemistry innovations and structure-activity relationship studies. These research areas consistently rank high in scientific literature searches, reflecting the compound's relevance to current chemical investigations.
For synthetic chemists exploring pyridine ring transformations, this compound offers multiple opportunities for selective modification. The methyl group at the 6-position provides an additional handle for further derivatization, addressing common search queries about position-specific functionalization of aromatic systems.
In conclusion, 4-Bromo-2-chloro-6-methyl-3-nitropyridine (CAS 1805590-75-3) represents a strategically important building block in contemporary organic synthesis. Its multifaceted reactivity profile and applications across pharmaceutical and agrochemical domains ensure its continued relevance in chemical research and development, answering numerous technical queries from professionals in these fields.
1805590-75-3 (4-Bromo-2-chloro-6-methyl-3-nitropyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)